molecular formula C19H17NO2 B11334278 N-(2-phenylethyl)-1-benzoxepine-4-carboxamide

N-(2-phenylethyl)-1-benzoxepine-4-carboxamide

Cat. No.: B11334278
M. Wt: 291.3 g/mol
InChI Key: KXDNDQRQLMEVKW-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-1-benzoxepine-4-carboxamide is a heterocyclic compound containing a benzoxepine ring fused with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-1-benzoxepine-4-carboxamide typically involves the reaction of 2-phenylethylamine with benzoxepine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amides, and various substituted benzoxepine compounds .

Scientific Research Applications

N-(2-phenylethyl)-1-benzoxepine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenylethyl)-4-piperidinyl-2-furancarboxamide
  • N-(2-phenylethyl)-4-piperidinylpropanamide
  • N-(2-phenylethyl)-4-piperidinylbutanamide

Uniqueness

N-(2-phenylethyl)-1-benzoxepine-4-carboxamide is unique due to its benzoxepine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

N-(2-phenylethyl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C19H17NO2/c21-19(20-12-10-15-6-2-1-3-7-15)17-11-13-22-18-9-5-4-8-16(18)14-17/h1-9,11,13-14H,10,12H2,(H,20,21)

InChI Key

KXDNDQRQLMEVKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC3=CC=CC=C3OC=C2

Origin of Product

United States

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